Ancitabine hydrochloride

Vue d'ensemble

Description

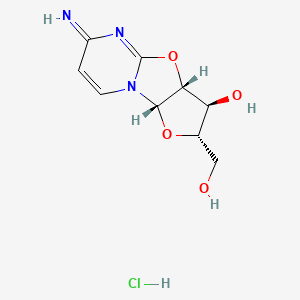

Le chlorhydrate d'ancitabine, également connu sous le nom de chlorhydrate de cyclocytidine, est un prod médicament de la cytarabine. Il est structurellement similaire à la désoxycytidine humaine et est incorporé à l'ADN humain, entraînant la mort cellulaire. Le chlorhydrate d'ancitabine est principalement utilisé comme agent antinéoplasique pour le traitement de la leucémie lymphatique et d'autres types de cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate d'ancitabine implique plusieurs étapes :

Réaction d'acylation : La cytidine réagit avec les chlorures d'acyle de l'acide acétylsalicylique pour former l'acétyl-ancitabine.

Déprotection : L'acétyl-ancitabine est déprotégée dans une solution de chlorhydrate de méthanol pour obtenir l'ancitabine.

Réaction d'ouverture de cycle : L'ancitabine subit une réaction d'ouverture de cycle pour former le chlorhydrate de cytarabine.

Méthodes de production industrielle : La production industrielle du chlorhydrate d'ancitabine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus garantit un rendement et une pureté élevés tout en maintenant des normes de sécurité et environnementales .

Analyse Des Réactions Chimiques

Acylation Reaction

Cytidine reacts with acetyl salicylic acyl chloride in acetonitrile or toluene at 72–82°C to form acetyl ancitabine .

| Parameter | Conditions |

|---|---|

| Reactants | Cytidine, acetyl salicylic acyl chloride |

| Solvent | Acetonitrile or toluene |

| Temperature | 72–82°C |

| Reaction Time | 1–2 hours |

| Yield | ~130–134 g per 100 g cytidine |

Deprotection

Acetyl ancitabine undergoes deprotection in methanol hydrochloride solution :

| Parameter | Conditions |

|---|---|

| Reagent | 4M HCl in methanol |

| Temperature | 35–50°C |

| Reaction Time | 20–24 hours |

| Yield | 74–80% |

Open-Loop Reaction

Ancitabine is converted to cytarabine hydrochloride via ring-opening in ammonium hydroxide, followed by salinization :

Metabolic Conversion to Cytarabine

Ancitabine hydrochloride is hydrolyzed in vivo to its active metabolite, cytarabine, through cleavage of the cyclocytidine structure . This reaction is critical for its antineoplastic activity, as cytarabine inhibits DNA polymerase and incorporates into DNA, disrupting replication .

Stability and Degradation

-

Thermal Stability : Degrades into cytarabine under prolonged heating (>80°C) during synthesis .

-

Hydrolytic Stability : Stable in acidic methanol but hydrolyzes in aqueous buffers at physiological pH to release cytarabine .

Reaction Optimization Insights

Key parameters for high-purity synthesis:

Applications De Recherche Scientifique

Cancer Treatment

Mechanism of Action

Ancitabine hydrochloride functions as a prodrug, converting into cytarabine within the body. Once activated, it inhibits DNA synthesis by interfering with DNA polymerase, which is crucial for cell division, particularly in rapidly dividing cancer cells. This makes it a vital component in chemotherapy regimens for treating various malignancies, especially acute myeloid leukemia (AML) and lymphocytic leukemias .

Clinical Efficacy

Research indicates that this compound demonstrates significant efficacy in treating specific leukemia types. Its application in combination therapies has shown promise in enhancing treatment outcomes compared to standard therapies alone .

Pharmaceutical Development

Formulation Studies

Researchers are exploring this compound in drug formulation studies to assess its potential in combination therapies. The goal is to enhance the efficacy of existing cancer treatments by leveraging its unique properties .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is essential for optimizing treatment regimens. Studies have indicated that its metabolism can be affected by co-administration with other drugs, which may enhance or diminish its therapeutic effects .

Cellular Research

Drug Resistance Mechanisms

this compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells. By analyzing how cancer cells adapt to chemotherapy, researchers aim to identify strategies to overcome these challenges and improve treatment efficacy .

Biochemical Assays

The compound is also utilized in biochemical assays to investigate its interactions with DNA and RNA, contributing to the understanding of nucleic acid metabolism within cancer cells .

Clinical Trials

Evaluation of New Protocols

this compound is frequently involved in clinical trials aimed at evaluating new treatment protocols. These trials provide insights into its effectiveness and safety across diverse patient populations, helping to refine treatment strategies for hematological cancers .

Case Studies and Research Findings

| Study Title | Findings | Year |

|---|---|---|

| Personalized Chemotherapy Profiling Using Cancer Cell Lines | High-throughput testing identified ancitabine as a viable candidate for personalized chemotherapy based on cell line sensitivity | 2020 |

| Efficacy of Ancitabine in Combination Therapy | Demonstrated improved outcomes when used with other chemotherapeutic agents compared to monotherapy | 2021 |

| Mechanisms of Drug Resistance | Identified pathways through which cancer cells develop resistance to ancitabine treatment | 2022 |

Mécanisme D'action

Ancitabine hydrochloride exerts its effects by being incorporated into human DNA, where it inhibits DNA synthesis and leads to cell death. The compound targets DNA polymerase, an enzyme crucial for DNA replication. By inhibiting DNA polymerase, this compound prevents the proliferation of cancer cells and induces apoptosis .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'ancitabine est comparé à d'autres composés similaires, tels que :

Cytarabine : Le chlorhydrate d'ancitabine est un prod médicament de la cytarabine et partage des propriétés antinéoplasiques similaires.

Le chlorhydrate d'ancitabine est unique en raison de sa demi-vie prolongée et de sa stabilité, ce qui en fait un composé précieux dans le traitement du cancer .

Activité Biologique

Ancitabine hydrochloride, also known as cyclocytidine, is a derivative of cytarabine and has been investigated primarily for its antineoplastic and antiviral properties. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and research findings.

Ancitabine functions as a DNA polymerase inhibitor , which is crucial for its role in inhibiting DNA synthesis in both cancerous and viral cells. Upon administration, ancitabine is metabolized to cytarabine, allowing it to be incorporated into DNA strands, thereby disrupting replication processes essential for cell proliferation.

Antineoplastic Activity

Ancitabine has shown efficacy in treating hematological malignancies such as acute myelogenous leukemia (AML) and lymphocytic leukemias. Its mechanism involves:

- Inhibition of DNA synthesis : By mimicking deoxycytidine, ancitabine gets incorporated into DNA, leading to chain termination during replication.

- Synergistic effects : When used in combination with other chemotherapeutic agents like amsacrine, ancitabine has demonstrated enhanced therapeutic outcomes in pediatric patients with relapsed or refractory leukemia .

Antiviral Activity

Research has highlighted ancitabine's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A study found that:

- Inhibition of HBV DNA synthesis : Treatment with 20 µM ancitabine significantly decreased the production of relaxed circular (rc) DNA in HBV-producing cells. This effect was attributed to the inhibition of HBV DNA polymerase activity .

Pharmacokinetics

The pharmacokinetic profile of ancitabine indicates:

- Rapid metabolism : Ancitabine is quickly converted to cytarabine in vivo, which can lead to a more stable therapeutic effect compared to cytarabine alone.

- Dosing considerations : Due to its rapid metabolism, dosing regimens may need adjustment to maintain effective drug levels during treatment cycles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of ancitabine. Below are key findings:

Clinical Applications

Ancitabine has been utilized in various clinical settings:

- Acute Myelogenous Leukemia (AML) : Approved for use in treating AML due to its efficacy in inducing remission when combined with other agents.

- Hepatitis B Virus Infection : Investigated as a potential treatment option for chronic HBV infections due to its ability to inhibit viral replication.

Propriétés

Numéro CAS |

10212-25-6 |

|---|---|

Formule moléculaire |

C9H12ClN3O4 |

Poids moléculaire |

261.66 g/mol |

Nom IUPAC |

(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |

InChI |

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1 |

Clé InChI |

KZOWNALBTMILAP-NKCNMFRMSA-N |

SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

SMILES isomérique |

C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |

SMILES canonique |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

Key on ui other cas no. |

10212-25-6 |

Durée de conservation |

Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation. |

Solubilité |

H2O 200 ( mg/mL) EtOAc < 0.1 ( mg/mL) CHC13 < 0.1 ( mg/mL) |

Synonymes |

Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.